molecular formula C8H7F2NO2 B2696939 3,6-Difluoro-2-methoxybenzamide CAS No. 1261439-98-8

3,6-Difluoro-2-methoxybenzamide

Cat. No.: B2696939
CAS No.: 1261439-98-8
M. Wt: 187.146
InChI Key: ZCXYYUAGSPNNGR-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-methoxybenzamide typically involves the reaction of 3,6-difluoro-2-methoxybenzoic acid with an appropriate amine under amide formation conditions . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial cell division protein FtsZ by stabilizing its polymerized form, which disrupts cell division in bacteria . This mechanism makes it a promising candidate for developing new antimicrobial agents.

Properties

IUPAC Name

3,6-difluoro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXYYUAGSPNNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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